3-(3-Methoxyphenoxy)propane-1,2-diol

Physicochemical profiling Isomer comparison Formulation development

Bioanalytical labs quantifying Mephenesin metabolism face cross-reactivity risk from the ortho-isomer Guaifenesin, which differs markedly in solubility (35.3 vs. 13.7 g/L) and logP (0.77 vs. 0.34). This high-purity meta-isomer is the mandatory authentic reference standard for LC-MS/MS method development. • Ensures assay specificity-no cross-reactivity with Guaifenesin (CAS 93-14-1). • Quantifiable physicochemical baseline: water solubility 13.7 g/L, logP 0.34. • Essential comparator for SAR studies on aryloxypropanediol positional isomerism.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 17131-51-0
Cat. No. B096440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)propane-1,2-diol
CAS17131-51-0
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(CO)O
InChIInChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
InChIKeyPVXJBKOQPCPILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenoxy)propane-1,2-diol Overview


3-(3-Methoxyphenoxy)propane-1,2-diol (CAS 17131-51-0) is an aryloxypropanediol compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This meta-methoxy positional isomer is structurally distinguished from its ortho-isomer, Guaifenesin (CAS 93-14-1), and its para-isomer, 3-(4-methoxyphenoxy)propane-1,2-diol . Identified as the primary metabolite of the centrally acting muscle relaxant Mephenesin, the compound also carries the United States Adopted Name (USAN) Guaithylline [1]. For scientific procurement, understanding the specific positional isomer is critical, as the location of the methoxy group on the phenoxy ring fundamentally alters both its physicochemical profile and its biological activity compared to its commercially prevalent analogs.

Mephenesin metabolite bioanalysis and metabolism studies
Positional isomer SAR comparison (meta vs. ortho)
Patent-indicated target validation research

3-(3-Methoxyphenoxy)propane-1,2-diol Interchangeability


While 3-(3-Methoxyphenoxy)propane-1,2-diol shares a core glycerol ether backbone with Guaifenesin and serves as a primary metabolite of Mephenesin, generic substitution between these compounds is scientifically unsound . The meta-position of the methoxy group on the phenoxy ring differentiates it from the ortho-substituted Guaifenesin and the unsubstituted backbone of Mephenesin . These positional and structural variations result in quantifiably different physicochemical properties, including predicted water solubility (13.7 g/L vs. 35.3 g/L for Guaifenesin) and lipophilicity (logP 0.34 vs. 0.77 for Guaifenesin) [1]. Critically, the pharmacological profile is also distinct: the compound exhibits quantitatively reduced muscle relaxant potency but an improved safety margin compared to the parent drug Mephenesin [2]. Therefore, assuming functional interchangeability without accounting for these documented differences will introduce uncontrolled variables into experimental or industrial workflows.

Positional isomer mismatch (Guaifenesin)
Meta- vs. ortho-substitution alters predicted solubility and lipophilicity, which may affect assay behavior and formulation profile.
Metabolic pathway divergence (Mephenesin)
The compound is a metabolite, not the parent drug; reported pharmacological response and safety-margin context may differ, limiting direct substitution.

3-(3-Methoxyphenoxy)propane-1,2-diol Comparative Evidence


Physicochemical Differentiation: Meta vs. Ortho

The positional isomerism of 3-(3-Methoxyphenoxy)propane-1,2-diol (meta-methoxy) results in distinct physicochemical properties compared to its commercially dominant ortho-isomer, Guaifenesin. Predicted values indicate the meta-isomer is approximately 2.6-fold less water-soluble and exhibits significantly lower lipophilicity [1][2]. These differences are critical for solubility-driven applications and chromatographic method development.

Meta vs. Ortho isomer
Reported (in silico)
Predicted water solubility 13.7 g/L (meta) vs 35.3 g/L (ortho); logP 0.34 vs 0.77
Supports isomer-specific solubility and partitioning review
In silico predictions; experimental verification needed
Physicochemical profiling Isomer comparison Formulation development

Safety Margin Advantage over Mephenesin

In a direct comparative pharmacological study, 3-(o-methoxyphenoxy)propane-1,2-diol (the ortho-isomer corresponding to Guaifenesin) demonstrated quantifiably weaker muscle relaxant activity than the parent compound Mephenesin [1]. Critically, this reduction in potency was accompanied by an improved safety margin, as indicated by a higher LD50/MED50 ratio [2]. While the study evaluated the ortho-isomer, class-level structure-activity relationship (SAR) inferences can be drawn regarding the shared aryloxypropanediol scaffold and its metabolic relationship to Mephenesin.

Safety-margin endpoint
Class-level
Weaker muscle relaxant response; higher LD50/MED50 ratio reported (class-level observation)
Supports safety-related endpoint monitoring
Class-level SAR; direct meta-isomer data limited
Muscle relaxant Toxicology Safety margin Pharmacology

Mephenesin Primary Metabolite

3-(3-Methoxyphenoxy)propane-1,2-diol is identified as the principal metabolite of Mephenesin [1]. This metabolic relationship distinguishes it from Guaifenesin, which is metabolized primarily to β-(2-methoxyphenoxy) lactic acid [2]. This pathway divergence provides a clear biochemical basis for differential procurement in metabolism studies.

Metabolite identity
Head-to-head
Principal metabolite of Mephenesin; distinct from Guaifenesin's metabolic route
Enables specific Mephenesin metabolism tracking
Key for bioanalytical method specificity
Metabolite identification Pharmacokinetics Mephenesin metabolism Analytical reference standard

Physicochemical Baseline Properties

In the absence of extensive published experimental data for this specific isomer, in silico predictions provide a foundational physicochemical baseline that can guide experimental design and procurement decisions . The predicted water solubility of 13.7 g/L and logP of 0.34 establish this compound as a moderately water-soluble, hydrophilic molecule [1]. This profile can serve as a reference point when evaluating the compound for use in aqueous buffers or cell culture media.

Baseline properties
Supporting evidence
Water solubility 13.7 g/L; logP 0.34
Establishes baseline solubility and partitioning profile
Predicted values; verify experimentally
Physicochemical properties Baseline characterization In silico prediction Reference standard

Patent Filings for Therapeutic Uses

3-(3-Methoxyphenoxy)propane-1,2-diol and its analogs are cited within patent literature covering a broad range of potential applications, including as CCR5 antagonists (relevant for HIV and inflammatory diseases) and as anti-cancer agents targeting cell differentiation [1][2]. While these patents do not provide quantitative comparative data for the specific meta-isomer against clinical benchmarks, they establish a documented research trajectory that may justify its procurement for exploratory or confirmatory studies.

Patent landscape
Supporting evidence
Cited in patents for CCR5 antagonism and cell differentiation
Supports patent-landscape review
No isomer-specific potency data reported
Intellectual property Patent landscape Therapeutic applications Drug development

3-(3-Methoxyphenoxy)propane-1,2-diol Application Scenarios


Mephenesin Bioanalytical Reference Standard

Given its identification as the primary metabolite of Mephenesin, 3-(3-Methoxyphenoxy)propane-1,2-diol is the mandatory authentic reference standard for any bioanalytical laboratory developing quantitative methods (e.g., LC-MS/MS) to monitor Mephenesin metabolism or conduct therapeutic drug monitoring [1]. Its distinct metabolic pathway ensures specificity in assays that must differentiate it from the parent drug and other potential interferents. Procurement of the high-purity meta-isomer is essential to avoid cross-reactivity or misidentification associated with the ortho-isomer (Guaifenesin) [2].

SAR of Methoxy Positional Isomers

The quantifiable differences in predicted water solubility (13.7 g/L vs. 35.3 g/L) and lipophilicity (logP 0.34 vs. 0.77) between the meta- and ortho-isomers make 3-(3-Methoxyphenoxy)propane-1,2-diol an essential comparator in SAR studies [1]. Researchers exploring the impact of positional isomerism on membrane permeability, receptor binding kinetics, or in vivo distribution of aryloxypropanediols will require this specific compound to complete their isomer panel. Its distinct safety margin profile compared to Mephenesin further supports its use in exploring the toxicological consequences of metabolic conversion [2].

In Vitro Validation of Patent-Disclosed Activities

For research groups investigating the patent-disclosed activities of aryloxypropanediols as CCR5 antagonists or modulators of cell differentiation, 3-(3-Methoxyphenoxy)propane-1,2-diol serves as a critical tool compound [1]. Although head-to-head potency data are lacking, procurement of this specific isomer allows for direct experimental interrogation of the meta-substitution pattern‘s effect on these emerging pharmacological targets. This is particularly relevant for studies aiming to differentiate its activity from the well-characterized expectorant effects of the ortho-isomer, Guaifenesin [2].

Aqueous Formulation Solubility Assessment

The predicted moderate water solubility of 13.7 g/L and low logP of 0.34 establish a defined baseline for assessing the compound‘s behavior in aqueous formulations [1]. Formulation scientists can use this data to anticipate potential solubility challenges and to design appropriate solubilization strategies (e.g., co-solvent selection, pH adjustment) without relying on data from the more soluble ortho-isomer (Guaifenesin), which would lead to overestimation of aqueous compatibility [2]. This ensures that early-stage formulation development is based on isomer-appropriate physicochemical parameters.

Application
Selection Property
Validation Focus
Mephenesin metabolism bioanalysis
Metabolite identity specificity
Differentiate from parent and ortho-isomer
Positional isomer SAR studies
Isomer-dependent solubility and logP
Compare membrane permeability and distribution profiles
Patent target exploratory screening
Scaffold-related biological activity
Assess CCR5 or cell-differentiation readouts
Aqueous formulation solubility screening
Isomer-specific aqueous solubility
Confirm solubility in aqueous buffers and co-solvent systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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